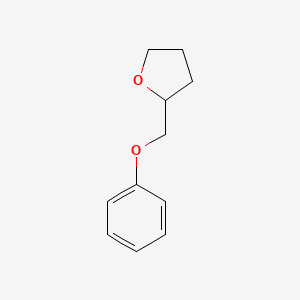

2-(Fenoximetil)oxolano

Descripción general

Descripción

2-(Phenoxymethyl)oxolane, also known as PMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMO is a cyclic ether that is commonly used as a building block in the synthesis of various organic compounds.

Mecanismo De Acción

Target of Action

It is known that oxolane compounds, which include 2-(phenoxymethyl)oxolane, can interact with a wide spectrum of receptors and enzymes in biological systems .

Mode of Action

Oxolane compounds, in general, can bind with various receptors and enzymes in biological systems through non-covalent interactions . This interaction can lead to changes in the function of these targets, affecting the biological activities of the system.

Biochemical Pathways

Oxolane compounds are known to interact with various biochemical pathways due to their ability to bind with different receptors and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions.

Result of Action

As an oxolane compound, it is likely to have diverse effects due to its ability to interact with various targets in biological systems .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Phenoxymethyl)oxolane has several advantages as a solvent, including its high boiling point, low toxicity, and ability to dissolve a wide range of organic compounds. However, 2-(Phenoxymethyl)oxolane has limitations, including its high cost and limited availability.

Direcciones Futuras

There are several future directions for research on 2-(Phenoxymethyl)oxolane, including its use in the preparation of functionalized polymers, the development of new catalytic reactions, and the exploration of its potential as a solvent for the extraction of bioactive compounds. Further studies are also needed to investigate the biochemical and physiological effects of 2-(Phenoxymethyl)oxolane, as well as its potential applications in drug discovery and development.

Conclusion:

In conclusion, 2-(Phenoxymethyl)oxolane is a versatile and useful compound that has found various applications in scientific research. Its unique properties make it a valuable building block for the synthesis of complex organic molecules and polymers. Further research is needed to explore the potential of 2-(Phenoxymethyl)oxolane in various fields, including drug discovery and development.

Aplicaciones Científicas De Investigación

Síntesis y reactividad en química medicinal

“2-(Fenoximetil)oxolano” juega un papel importante en la síntesis y reactividad de la química medicinal . El anillo oxetano, una característica estructural de este compuesto, imparte propiedades únicas en un contexto de química medicinal . Está involucrado en la síntesis de oxetano a través de enfoques de cierre de anillo, con el paso de ciclización formando un enlace C−O o C−C .

Formación de derivados de oxetano

Este compuesto se utiliza en la formación de derivados de oxetano . Al aumentar los equivalentes de yoduro de trimetil oxosulfonio, el motivo oxetano podría accederse desde el compuesto carbonílico correspondiente a través de la formación inicial del epóxido seguida de la apertura del anillo . Este método se ha expandido para incorporar sustituyentes alquilo que podrían manipularse aún más para acceder a una gama de derivados de oxetano .

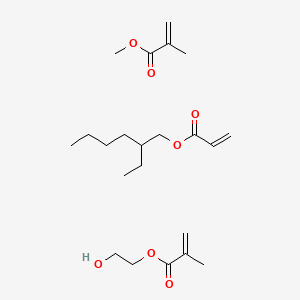

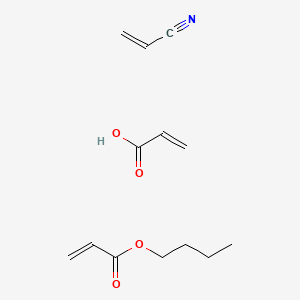

Mejora de la cinética de polimerización y las propiedades del polímero

“this compound” se utiliza en combinación con epóxidos para mejorar la cinética de polimerización y mejorar las propiedades físicas de las películas de polímero . El aumento de las concentraciones de oxetano mejoró la conversión de epóxido y redujo drásticamente la temperatura de transición vítrea (Tg) de los polímeros resultantes, aumentando así el rango de aplicación para los epóxidos cicloalifáticos .

Explotación del curado oscuro en sistemas poliméricos

Este compuesto también se utiliza para explotar el curado oscuro en sistemas poliméricos . El curado oscuro se refiere al proceso donde la polimerización catiónica puede proceder mucho tiempo después de que la irradiación haya cesado, lo que lleva a un mayor desarrollo de las propiedades en el transcurso de horas o días . El uso de oxetanos junto con epóxidos tiene el potencial de disminuir la transferencia de cadena durante la polimerización y mejorar las propiedades físicas .

Análisis Bioquímico

Biochemical Properties

2-(Phenoxymethyl)oxolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with microbial epoxide hydrolases, such as those from Candida viswanathii, which catalyze the hydrolysis of 2-(Phenoxymethyl)oxolane to form racemic 3-phenoxy-1,2-propanediol . This reaction is crucial for the synthesis of β-adrenoblockers, cardiovascular drugs, and antibacterial agents. The nature of these interactions involves the addition of water to the oxirane ring, leading to the formation of diols.

Cellular Effects

The effects of 2-(Phenoxymethyl)oxolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 3-phenoxy-1,2-propanediol, has been shown to affect cellular signaling pathways involved in cardiovascular function . Additionally, 2-(Phenoxymethyl)oxolane’s interaction with epoxide hydrolases can lead to changes in gene expression related to metabolic processes.

Molecular Mechanism

At the molecular level, 2-(Phenoxymethyl)oxolane exerts its effects through specific binding interactions with biomolecules. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For example, the interaction with epoxide hydrolases involves the formation of a covalent intermediate that is subsequently hydrolyzed to produce diols . This mechanism highlights the compound’s ability to modulate enzyme activity and influence metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Phenoxymethyl)oxolane change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under controlled conditions but can degrade over extended periods, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in altered metabolic profiles and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of 2-(Phenoxymethyl)oxolane vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as improved cardiovascular function and reduced bacterial infections . At high doses, toxic and adverse effects have been observed, including liver toxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Phenoxymethyl)oxolane is involved in several metabolic pathways, primarily through its interaction with epoxide hydrolases. The hydrolysis of the oxirane ring leads to the formation of diols, which are further metabolized by various enzymes . This compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(Phenoxymethyl)oxolane is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2-(Phenoxymethyl)oxolane is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(Phenoxymethyl)oxolane interacts with the appropriate biomolecules, facilitating its role in biochemical reactions and cellular processes.

Propiedades

IUPAC Name |

2-(phenoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHWJOKWWYGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281917 | |

| Record name | 2-(phenoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46235-50-1 | |

| Record name | NSC23484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(phenoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate](/img/structure/B1616263.png)

![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)